molecular formula C9H9NO3 B12689221 1-(1-Methoxyethenyl)-4-nitrobenzene CAS No. 3440-23-1

1-(1-Methoxyethenyl)-4-nitrobenzene

Cat. No.: B12689221
CAS No.: 3440-23-1
M. Wt: 179.17 g/mol
InChI Key: ZCFKVTMOUPGVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methoxyethenyl)-4-nitrobenzene is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzene, where a methoxyethenyl group is attached to the first carbon and a nitro group is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Methoxyethenyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(1-Methoxyethenyl)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the methoxyethenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxyethenyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The methoxyethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or sulfonating agents (SO3, H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of 1-(1-Methoxyethenyl)-4-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

1-(1-Methoxyethenyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Methoxyethenyl)-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxyethenyl group can undergo nucleophilic or electrophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methoxyethenyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitroanisole: Contains a nitro group and a methoxy group but lacks the ethenyl linkage.

    1-Methoxy-4-nitrobenzene: Similar structure but without the ethenyl group.

Uniqueness

1-(1-Methoxyethenyl)-4-nitrobenzene is unique due to the presence of both the methoxyethenyl and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.

Properties

CAS No.

3440-23-1

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-(1-methoxyethenyl)-4-nitrobenzene

InChI

InChI=1S/C9H9NO3/c1-7(13-2)8-3-5-9(6-4-8)10(11)12/h3-6H,1H2,2H3

InChI Key

ZCFKVTMOUPGVJR-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.